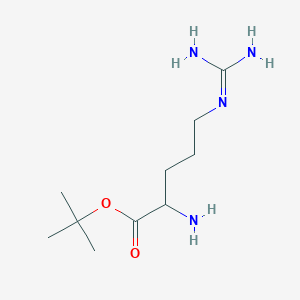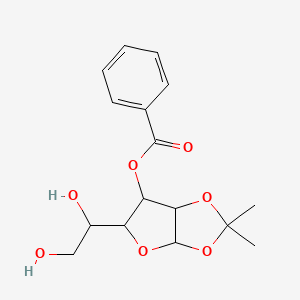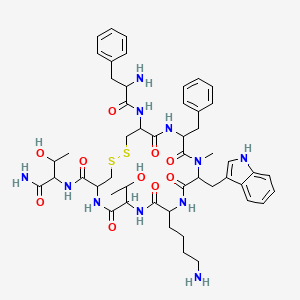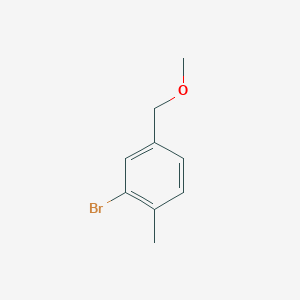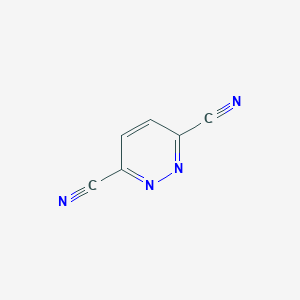
3,6-Pyridazinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Pyridazinedicarbonitrile is a solid compound with the chemical formula C6H2N4. It belongs to the class of pyridazine derivatives and contains two cyano groups (-CN) attached to the pyridazine ring. This compound is known for its high thermal stability and is typically found as colorless crystals at room temperature .
Preparation Methods
3,6-Pyridazinedicarbonitrile is generally synthesized through organic synthesis methods. One common synthetic route involves the reaction of 3,6-dicarbomethoxypyridazine with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). The reaction mixture is stirred at ambient temperature, followed by the addition of water and extraction with chloroform. The resulting product is then recrystallized to obtain pure this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and equipment to ensure high yield and purity.
Chemical Reactions Analysis
3,6-Pyridazinedicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into other functional groups such as amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6-Pyridazinedicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Pyridazinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins and enzymes, leading to modifications that alter their function. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
3,6-Pyridazinedicarbonitrile can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine: This compound has chlorine atoms instead of cyano groups and exhibits different reactivity and applications.
3,6-Dihydroxypyridazine: With hydroxyl groups, this derivative has distinct chemical properties and uses.
3,6-Dicarbomethoxypyridazine: This compound is a precursor in the synthesis of this compound and has its own unique applications.
The uniqueness of this compound lies in its cyano groups, which provide specific reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C6H2N4 |
|---|---|
Molecular Weight |
130.11 g/mol |
IUPAC Name |
pyridazine-3,6-dicarbonitrile |
InChI |
InChI=1S/C6H2N4/c7-3-5-1-2-6(4-8)10-9-5/h1-2H |
InChI Key |
TWVXZCVMVUJDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)
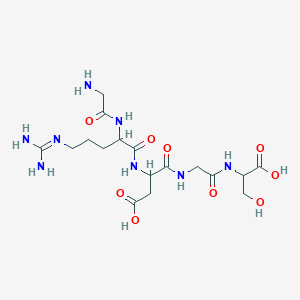


![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)
![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)
